

identifying off-target cleavage of Val-Cit-PABC linker

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Compound of Interest

Compound Name: Val-Cit-PABC-DOX

Cat. No.: B15603783

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Technical Support Center: Val-Cit-PABC Linker

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for the Val-Cit-PABC linker?

The Val-Cit-PABC linker is designed to be stable in systemic circulation and selectively cleaved within the lysosome of target cells. The intended mechanism involves the enzymatic cleavage of the amide bond between the citrulline and the PABC spacer by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[1][2][3] This cleavage initiates a self-immolative cascade of the PABC spacer, leading to the release of the active cytotoxic payload inside the cancer cell.[4]

Q2: My Val-Cit-PABC linked ADC is unstable in mouse plasma but appears stable in human plasma. Why is this happening?

This discrepancy is a well-documented phenomenon. The instability in mouse plasma is primarily due to off-target cleavage by a serine hydrolase called Carboxylesterase 1C (Ces1C), which is present in rodent plasma but not in human plasma.[5][6][7] This premature cleavage in



mouse models can lead to off-target toxicity and reduced efficacy, complicating preclinical evaluation.[8][9]

Q3: What other enzymes can cause off-target cleavage of the Val-Cit-PABC linker?

Besides mouse Ces1C, human neutrophil elastase (NE) has been identified as an enzyme capable of cleaving the Val-Cit linker.[10][11][12] This can be a concern for off-target toxicity in humans, potentially leading to adverse effects such as neutropenia.[10][12] Additionally, while Cathepsin B is the primary target, other cathepsins like K, L, and S can also cleave the linker to some extent.[3][13]

Q4: Can the conjugation site on the antibody affect the stability of the linker?

Yes, the specific site of conjugation on the antibody can significantly influence the in vivo stability of the Val-Cit-PABC linker.[5][14] Some sites may offer more protection to the linker from enzymatic degradation, while others may leave it more exposed and susceptible to premature cleavage.

Q5: How can I improve the stability of my Val-Cit-PABC linked ADC in mouse models?

Several strategies can be employed to enhance linker stability in mice:

- Linker Modification: Introducing a hydrophilic group at the P3 position of the peptide linker
 can significantly reduce its susceptibility to Ces1C cleavage. A common and effective
 modification is the addition of a glutamic acid residue to create a glutamic acid-valinecitrulline (EVCit) linker.[14][15][16]
- Alternative Linker Chemistries: Exploring linkers that are not substrates for Ces1C, such as certain triglycyl peptide linkers or "exolinker" designs, can be a viable alternative.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of Val-Cit-PABC linked ADCs.

Issue 1: Premature Payload Release in Mouse Plasma Stability Assay



- Possible Cause: Cleavage of the Val-Cit linker by mouse Carboxylesterase 1C (Ces1C).[9]
- Troubleshooting Steps:
 - Confirm Ces1C Sensitivity:
 - Conduct an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1C-mediated cleavage.
 - If available, use plasma from Ces1C knockout mice as a negative control in your stability assay.[5]
 - Analyze Cleavage Products: Use LC-MS/MS to identify the cleavage fragments. Cleavage by Ces1C will generate a specific "stub" on the antibody.[5]
 - Implement a More Stable Linker:
 - Synthesize a version of your ADC with a more stable linker, such as an EVCit linker, and compare its stability in mouse plasma.[14][16]

Issue 2: Off-Target Toxicity Observed in In Vivo Studies (e.g., Neutropenia)

- Possible Cause: Premature payload release in circulation due to cleavage by human neutrophil elastase (NE).[10][11]
- Troubleshooting Steps:
 - In Vitro Neutrophil Elastase Assay: Incubate your ADC with purified human neutrophil elastase to determine if the linker is a substrate. Monitor for the release of the payload over time using HPLC or LC-MS/MS.
 - Evaluate Linker Modifications: Test ADCs with modified linkers, such as the EVCit or exolinker designs, for their resistance to NE-mediated cleavage.[12][17] These modifications have been shown to enhance stability against NE.



 Cytotoxicity Assays: Conduct in vitro cytotoxicity assays with and without the presence of NE to assess the potential for off-target toxicity.[10]

Quantitative Data Summary

The following table summarizes the relative stability of different linker designs in mouse plasma.

Linker Type	Modification	Relative Stability in Mouse Plasma	Key Enzyme(s) Involved in Off-Target Cleavage	Reference(s)
Val-Cit-PABC	Standard dipeptide	Low to moderate (site-dependent)	Carboxylesteras e 1C (Ces1C), Neutrophil Elastase (NE)	[5][10]
EVCit-PABC	Addition of Glutamic Acid (P3)	High	Significantly reduced susceptibility to Ces1C	[14][16]

Experimental Protocols Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from different species (e.g., mouse, rat, human).

Materials:

- ADC of interest
- Control ADC with a known stable linker
- Plasma (e.g., Balb/c mouse plasma, human plasma)
- Phosphate-buffered saline (PBS)



- Incubator at 37°C
- Analytical instruments: Hydrophobic Interaction Chromatography (HIC) system or LC-MS/MS system.

Procedure:

- Dilute the ADC to a final concentration of 1 mg/mL in the respective plasma.
- Incubate the samples at 37°C.
- At various time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.
- Immediately quench the reaction by diluting the aliquot in cold PBS.
- Analyze the samples by HIC to determine the percentage of intact ADC remaining or by LC-MS/MS to quantify the released payload.[5][15]
- Plot the percentage of intact ADC versus time to determine the half-life of the ADC in plasma.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To confirm that the linker is cleavable by the intended lysosomal protease, Cathepsin B.

Materials:

- ADC of interest
- Recombinant human Cathepsin B
- Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)
- Incubator at 37°C
- Analytical instrument: HPLC system with a UV or fluorescence detector, or an LC-MS/MS system.

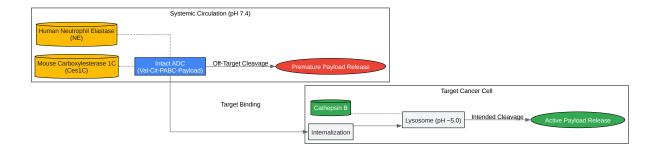


Procedure:

- Activate the Cathepsin B according to the manufacturer's instructions.
- In a microcentrifuge tube, combine the ADC (e.g., 1 μM final concentration) with the prewarmed assay buffer.[3]
- Initiate the cleavage reaction by adding the activated Cathepsin B (e.g., 20 nM final concentration).[3]
- Incubate the reaction at 37°C.
- At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3]
- Stop the reaction by adding a protease inhibitor or by acidifying the sample.
- Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.
- Plot the concentration of the released payload against time to determine the cleavage rate.

Visualizations

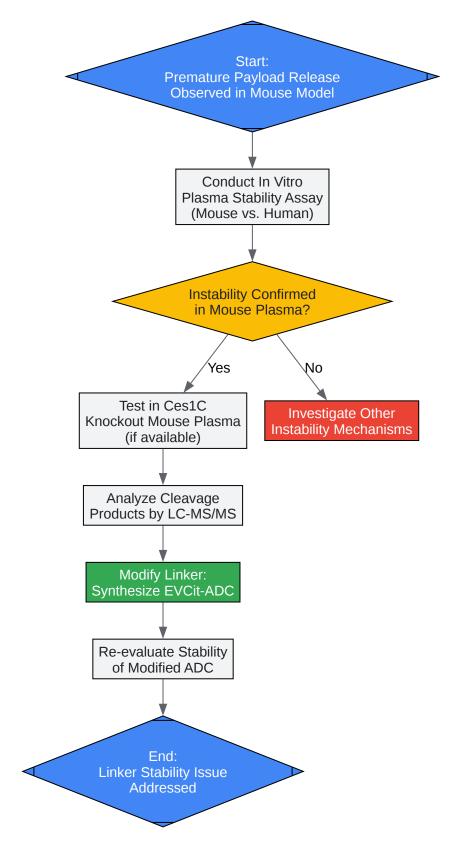




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Caption: Intended vs. Off-Target Cleavage Pathways of Val-Cit-PABC Linker.





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